Computed Lipophilicity (clogP) Distinguishes the Butyl Derivative from Methyl and Phenyl Analogs
The n-butyl chain of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate elevates its computed partition coefficient (clogP) by approximately 1.5 log units relative to the 3-methyl analog and lowers it by roughly 0.8 log units versus the 3-phenyl analog, positioning it within the optimal lipophilicity range (clogP 1–3) often sought for oral bioavailability in CNS and metabolic disease programs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 |
| Comparator Or Baseline | Ethyl 2-(3-methyl-1,2,4-oxadiazol-5-yl)acetate clogP ≈ 0.3; Ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate clogP ≈ 2.6 |
| Quantified Difference | +1.5 log units vs methyl; –0.8 log units vs phenyl |
| Conditions | Values computed using BioByte ClogP algorithm as reported in PubChem and ChemSpider (experimental logP data not available) |
Why This Matters
Procurement teams optimizing for membrane permeability or CNS penetration should select the butyl congener because its lipophilicity falls within the empirically validated sweet spot for passive permeability, whereas the methyl analog is too polar and the phenyl analog risks excessive protein binding and metabolic liability.
- [1] PubChem. Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate (Compound Summary). Computed Properties: XLogP3. https://pubchem.ncbi.nlm.nih.gov (accessed via ChemSpider ID linkage). View Source
